1-Cyclohexyl-4-(propan-2-yl)piperazine
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Overview
Description
1-CYCLOHEXYL-4-ISOPROPYLPIPERAZINE is a piperazine derivative characterized by the presence of a cyclohexyl group and an isopropyl group attached to the piperazine ring. Piperazine derivatives are significant in medicinal chemistry due to their diverse pharmacological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-CYCLOHEXYL-4-ISOPROPYLPIPERAZINE can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .
Industrial Production Methods: Industrial production of 1-CYCLOHEXYL-4-ISOPROPYLPIPERAZINE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-CYCLOHEXYL-4-ISOPROPYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-CYCLOHEXYL-4-ISOPROPYLPIPERAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-4-ISOPROPYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Cyclohexylpiperazine: Another piperazine derivative with a cyclohexyl group, similar in structure to 1-CYCLOHEXYL-4-ISOPROPYLPIPERAZINE.
Uniqueness: 1-CYCLOHEXYL-4-ISOPROPYLPIPERAZINE is unique due to the presence of both cyclohexyl and isopropyl groups, which may confer distinct pharmacological properties and reactivity compared to other piperazine derivatives .
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-cyclohexyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H26N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3 |
InChI Key |
CADFCIVZOGTRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CCCCC2 |
Origin of Product |
United States |
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